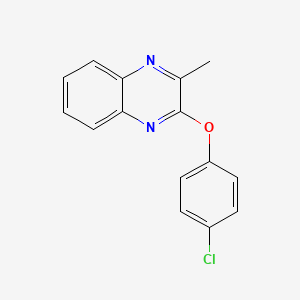
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and emotion. 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a high affinity for the D3 receptor and a low affinity for other dopamine receptors. By blocking the D3 receptor, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may modulate the activity of the mesolimbic dopamine system, which is involved in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to decrease the locomotor activity and stereotypy induced by psychostimulant drugs such as cocaine and amphetamine. Additionally, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to decrease the consumption of alcohol in animal models of alcohol addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is the lack of studies on the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology.
Zukünftige Richtungen
Future research on 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone could focus on the development of more selective and potent D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Additionally, studies could investigate the potential use of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders. Finally, studies could investigate the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology to assess its safety and potential for clinical use.
Synthesemethoden
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 6-propyluracil in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-phenylpiperazine with 6-chloro-2-propyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydride. The purity and yield of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In pharmacology, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use as a ligand for the dopamine D3 receptor.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZOUBAIFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)


![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)
